Cas no 1092299-34-7 (2-Thiophenemethanethiol, α,5-dimethyl-)

2-Thiophenemethanethiol, α,5-dimethyl- is a sulfur-containing heterocyclic compound characterized by its thiophene backbone with methyl and thiol substituents. This organosulfur compound is of interest in organic synthesis and material science due to its reactive thiol group, which facilitates thiol-ene click chemistry, metal coordination, and polymerization processes. The presence of methyl groups at the α and 5-positions enhances steric and electronic properties, influencing reactivity and stability. It may serve as a building block for pharmaceuticals, agrochemicals, or functionalized polymers. The compound’s structural features make it a valuable intermediate for designing sulfur-rich molecules with tailored properties for specialized applications.
2-Thiophenemethanethiol, α,5-dimethyl- structure
1092299-34-7 structure
Product name:2-Thiophenemethanethiol, α,5-dimethyl-
CAS No:1092299-34-7
MF:C7H10S2
Molecular Weight:158.284299373627
CID:5215229

2-Thiophenemethanethiol, α,5-dimethyl- 化学的及び物理的性質

名前と識別子

    • 2-Thiophenemethanethiol, α,5-dimethyl-
    • 1-(5-Methylthiophen-2-yl)ethane-1-thiol
    • インチ: 1S/C7H10S2/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3
    • InChIKey: UHZUBMKXFQPKDJ-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(C)S1)(S)C

2-Thiophenemethanethiol, α,5-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-72593-0.5g
1-(5-methylthiophen-2-yl)ethane-1-thiol
1092299-34-7 95%
0.5g
$353.0 2023-02-12
Ambeed
A1126894-1g
1-(5-Methylthiophen-2-yl)ethane-1-thiol
1092299-34-7 95%
1g
$384.0 2023-03-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1329860-50mg
1-(5-Methylthiophen-2-yl)ethane-1-thiol
1092299-34-7 95%
50mg
¥2376.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1329860-5g
1-(5-Methylthiophen-2-yl)ethane-1-thiol
1092299-34-7 95%
5g
¥31917.00 2024-08-09
1PlusChem
1P01AH7L-2.5g
1-(5-methylthiophen-2-yl)ethane-1-thiol
1092299-34-7 95%
2.5g
$1203.00 2023-12-26
1PlusChem
1P01AH7L-250mg
1-(5-methylthiophen-2-yl)ethane-1-thiol
1092299-34-7 95%
250mg
$286.00 2023-12-26
1PlusChem
1P01AH7L-5g
1-(5-methylthiophen-2-yl)ethane-1-thiol
1092299-34-7 95%
5g
$1748.00 2023-12-26
Enamine
EN300-72593-0.1g
1-(5-methylthiophen-2-yl)ethane-1-thiol
1092299-34-7 95%
0.1g
$132.0 2023-02-12
Enamine
EN300-72593-2.5g
1-(5-methylthiophen-2-yl)ethane-1-thiol
1092299-34-7 95%
2.5g
$923.0 2023-02-12
Enamine
EN300-72593-10.0g
1-(5-methylthiophen-2-yl)ethane-1-thiol
1092299-34-7 95%
10.0g
$2024.0 2023-02-12

2-Thiophenemethanethiol, α,5-dimethyl- 関連文献

2-Thiophenemethanethiol, α,5-dimethyl-に関する追加情報

Introduction to 2-Thiophenemethanethiol, α,5-dimethyl- (CAS No. 1092299-34-7) and Its Emerging Applications in Chemical Biology

2-Thiophenemethanethiol, α,5-dimethyl-, identified by the chemical identifier CAS No. 1092299-34-7, is a sulfur-containing heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the thiophene derivatives, a class of molecules known for their broad spectrum of applications in pharmaceuticals, agrochemicals, and material science. The presence of both sulfur and methyl groups in its molecular structure imparts distinct chemical reactivity, making it a valuable scaffold for further derivatization and functionalization.

The molecular formula of 2-Thiophenemethanethiol, α,5-dimethyl- is C₈H₁₀S₂, reflecting its composition of eight carbon atoms, ten hydrogen atoms, and two sulfur atoms. The thiophene ring, a five-membered aromatic ring containing sulfur, is a key feature that contributes to the compound's stability and reactivity. The α and 5 positions are marked by methyl groups, which influence the electronic distribution across the ring and enhance its interaction with biological targets. This structural arrangement makes the compound a promising candidate for drug discovery and molecular recognition studies.

In recent years, there has been growing interest in thiophene derivatives due to their ability to modulate various biological pathways. 2-Thiophenemethanethiol, α,5-dimethyl- has been studied for its potential role in inhibiting enzymes involved in metabolic disorders and cancer progression. Preliminary research suggests that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are critical in regulating cellular processes. The sulfur moiety in the molecule facilitates coordination with metal ions, a property that has been exploited in designing metalloenzymes and catalysts.

One of the most compelling aspects of 2-Thiophenemethanethiol, α,5-dimethyl- is its versatility as a building block for more complex molecules. Chemists have utilized this compound to synthesize novel analogs with enhanced bioavailability and targeted action. For instance, modifications at the 2-position of the thiophene ring have led to derivatives that show improved binding affinity to specific protein targets. These modifications are often guided by computational modeling techniques that predict how structural changes will affect molecular interactions.

The pharmaceutical industry has taken note of the potential of 2-Thiophenemethanethiol, α,5-dimethyl- as a lead compound for drug development. Researchers are exploring its efficacy in treating neurological disorders by investigating its ability to cross the blood-brain barrier and interact with neurotransmitter receptors. Additionally, its anti-inflammatory properties have been studied in preclinical models, suggesting its utility in developing treatments for chronic inflammatory conditions such as rheumatoid arthritis.

Beyond pharmaceutical applications, 2-Thiophenemethanethiol, α,5-dimethyl- has found utility in material science. Its ability to form stable complexes with metals has made it valuable in designing corrosion inhibitors and catalysts for industrial processes. The compound's aromatic nature also lends itself to applications in organic electronics, where thiophene-based materials are increasingly used due to their excellent charge transport properties.

The synthesis of 2-Thiophenemethanethiol, α,5-dimethyl- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies such as cross-coupling reactions and palladium-catalyzed transformations have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only ensure high yields but also allow for the introduction of diverse functional groups at strategic positions within the molecule.

In conclusion,2-Thiophenemethanethiol, α,5-dimethyl-, CAS No. 1092299-34-7, represents a fascinating example of how structural complexity can be leveraged to develop compounds with significant biological and material science applications. Its unique combination of reactivity and stability makes it an invaluable tool for researchers exploring new frontiers in chemical biology and drug discovery. As our understanding of molecular interactions continues to evolve,2-Thiophenemethanethiol, α,5-dimethyl-, is poised to play an increasingly important role in shaping the future of medicinal chemistry.

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